4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid
Overview
Description
“4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid” is a chemical compound with the molecular formula C11H7F3N2O2 . It has a molecular weight of 256.18 g/mol . The IUPAC name for this compound is 4-amino-8-(trifluoromethyl)quinoline-3-carboxylic acid .
Synthesis Analysis
The synthesis of quinoline derivatives, including “4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid”, has been a subject of research. One of the methods employed is the Doebner hydrogen-transfer reaction, which has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of “4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid” includes a quinoline ring system, which is not further fused . The compound has a topological polar surface area of 76.2 Ų and a complexity of 335 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid” include a molecular weight of 256.18 g/mol, a topological polar surface area of 76.2 Ų, and a complexity of 335 . The compound has a rotatable bond count of 1 .Scientific Research Applications
Analytical Chemistry Applications
- Ultrasensitive Determination of Primary Amines : A study by Liu et al. (1991) utilized a related compound, 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde, for the ultrasensitive determination of primary amines, including amino acids and peptides, by capillary electrophoresis using laser fluorescence detection. This method achieved detection in the low attomole range, demonstrating the potential for high sensitivity in biochemical analysis Liu, Hsieh, Wiesler, & Novotny, 1991.
Medicinal Chemistry Applications
- Anticancer Activity : Bhatt et al. (2015) synthesized amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, demonstrating their cytotoxic activity against various carcinoma cell lines. These compounds showed significant anticancer activity, with some being more potent than doxorubicin. The study highlighted the advantages of microwave synthesis in reducing reaction times and improving yields, as well as the potential of these compounds as novel anticancer agents Bhatt, Agrawal, & Patel, 2015.
- Antimicrobial Agents : Holla et al. (2006) investigated the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. This study provided insights into new antimicrobial compounds with potential applications in combating bacterial and fungal infections Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006.
Bioorganic Chemistry Applications
- Protein Labeling : The work by Liu, Shirota, and Novotny (1991) on the derivatization of amino sugars with 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde for capillary electrophoresis and laser-induced fluorescence detection highlights the application of quinoline derivatives in protein and sugar labeling, facilitating the analysis of biological mixtures at attomole levels Liu, Shirota, & Novotny, 1991.
Materials Science Applications
- Photophysical Properties : Padalkar and Sekar (2014) studied the synthesis and photophysical properties of azole-quinoline-based fluorophores, inspired by excited-state intramolecular proton transfer (ESIPT). These compounds, featuring strong intramolecular charge-transfer fluorescence, have potential applications in materials science for developing new fluorescent materials with high thermal stability Padalkar & Sekar, 2014.
properties
IUPAC Name |
4-amino-8-(trifluoromethyl)quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-2-5-8(15)6(10(17)18)4-16-9(5)7/h1-4H,(H2,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLZKGMZZBXNDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656509 | |
Record name | 4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid | |
CAS RN |
1049127-39-0 | |
Record name | 4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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